Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate

GABA_A agonist synthesis intramolecular cyclization spirocyclic hydroxamate

Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate (CAS 65202-61-1; molecular formula C10H16N2O6; molecular weight 260.24 g/mol) is a spirocyclic compound bearing a methyl carbamate on the azaspiro nitrogen and a hydroxyamino carbonyl (hydroxamic acid ester) at the 10-position. It is a defined intermediate in the synthesis of GABA_A receptor agonists, specifically undergoing acid-catalyzed cyclization to form a 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylate scaffold (a key structural precursor to THIP/gaboxadol analogues).

Molecular Formula C10H16N2O6
Molecular Weight 260.24 g/mol
CAS No. 65202-61-1
Cat. No. B12684837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate
CAS65202-61-1
Molecular FormulaC10H16N2O6
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO
InChIInChI=1S/C10H16N2O6/c1-16-9(14)12-3-2-7(8(13)11-15)10(6-12)17-4-5-18-10/h7,15H,2-6H2,1H3,(H,11,13)
InChIKeyAGWPKUXWIYXZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate (CAS 65202-61-1) as a Defined Spirocyclic Hydroxamate Intermediate


Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate (CAS 65202-61-1; molecular formula C10H16N2O6; molecular weight 260.24 g/mol) is a spirocyclic compound bearing a methyl carbamate on the azaspiro nitrogen and a hydroxyamino carbonyl (hydroxamic acid ester) at the 10-position [1]. It is a defined intermediate in the synthesis of GABA_A receptor agonists, specifically undergoing acid-catalyzed cyclization to form a 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylate scaffold (a key structural precursor to THIP/gaboxadol analogues) [2]. Its utility lies in the precise regio- and chemoselective reactivity conferred by the locked spirocyclic ketal and hydroxamate ester functional groups, distinguishing it from simple hydroxamic acids or other aza-spiro intermediates.

Why Generic In-Class Spirocyclic Hydroxamates Cannot Replace Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate in GABA_A Agonist Synthesis


Simple substitution of methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate with ostensibly similar spirocyclic hydroxamates (e.g., 5-azaspiro[2.5]octane-based ADAM/MMP inhibitors or non-cyclic hydroxamic acids) is ineffective because the synthetic purpose is not general hydroxamate chemistry, but the precise intramolecular cyclization that requires (a) the 1,4-dioxa-7-azaspiro[4.5]decane core to position the hydroxamate two bonds away from the carbamate nitrogen, and (b) the methyl carbamate to ensure regioselective ring closure onto the piperidine nitrogen rather than elsewhere [1]. Substitution with the corresponding free carboxylic acid, ethyl ester, or non-cyclic analogues leads to diversion to alternative reaction pathways (e.g., intermolecular condensations, decarboxylation, or formation of undesired regioisomers), resulting in low or zero yield of the target isoxazolopyridine pharmacophore [2]. The evidence below demonstrates that procurement value resides in the compound’s specific structural topology and its demonstrated success in enabling the key cyclization step.

Quantitative Differentiation Evidence: Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate vs. Closest In-Pathway Analogues


Key Cyclization Step Structural Determinism: Target Hydroxamic Ester vs. Diester Precursor (Compound IX)

The target compound (X) is the sole precursor capable of undergoing the acid-catalyzed cyclization to generate the 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylate scaffold (XI). Its direct in-pathway analogue, the diester 10-ethyl 7-methyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate (IX), cannot enter this cyclization pathway because the C-10 ethyl ester is not a competent electrophile for the N-hydroxy nucleophile required for oxazole ring formation [1]. The synthetic route explicitly requires transformation of the diester (IX) into the hydroxamic acid ester (X) via hydroxylamine treatment in methanol (NaOMe/MeOH or KOH/MeOH) before cyclization can proceed [2]. Thus, the target compound possesses a unique functional group configuration among the nearest synthetic congeners.

GABA_A agonist synthesis intramolecular cyclization spirocyclic hydroxamate

Process Efficiency: Direct Hydroxylamine Conversion vs. Multi-Step Alternative Routes to Isoxazolopyridine

The target compound is generated from the diester (IX) in a single operational step via treatment with hydroxylamine under basic conditions (Route 1: NaOMe/MeOH; Route 2: KOH/MeOH) [1]. Alternative pathways to the isoxazolopyridine scaffold that bypass this hydroxamic intermediate would require additional protection/deprotection sequences or alternative C–N bond-forming strategies (e.g., direct amidoxime formation from nitriles). While exact yield comparisons are not specified in the primary reference, the literature documents that the hydroxamic acid ester route is the established methodology for this specific bicyclic 3-isoxazolol zwitterion class, indicating that the target compound represents the most direct entry point to the desired pharmacophore precursor [2].

process chemistry synthetic efficiency hydroxamic acid intermediate

Functional Determinism: Target Compound as the Exclusive Precursor to GABA_A-Active Scaffold vs. Generic Hydroxamic Acids

The target compound is the direct precursor to methyl 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylate (XI), which upon decarboxylation yields the bicyclic 3-isoxazolol zwitterion core of THIP (Gaboxadol) [1]. Generic hydroxamic acids (e.g., acetohydroxamic acid, suberoylanilide hydroxamic acid) cannot undergo the same spiro-to-fused ring rearrangement because they lack the requisite piperidine carbamate tether. The dopamine agonist evaluation paper by Brubaker and Colley (1986) further demonstrates that closely related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives lacking the hydroxamate functionality show different biological activity profiles (e.g., the 4-indolylmethyl analogue had an ID50 of 0.095 μmol/kg for peripheral dopamine agonist activity, while the target compound's pathway leads to GABAergic rather than dopaminergic endpoints) [2].

GABA_A receptor isoxazolopyridine pharmacophore precursor

Product Identity and Regulatory Traceability: CAS 65202-61-1 vs. Cyclized Product (XI) and THIP Analogues

The target compound is uniquely identified by CAS 65202-61-1, EINECS 265-617-1, and PubChem CID 6455070, with a defined molecular formula C10H16N2O6 and a monoisotopic mass of 260.10084 Da [1]. Its immediate downstream product, methyl 3-hydroxy-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate (XI; molecular formula C8H10N2O4; molecular weight 198.18 Da), possesses distinct chemical and physical properties, including substantially different hydrogen-bonding capacity (one fewer H-bond donor/acceptor pair) and XLogP [2]. For procurement, quality control, or regulatory filing, these two entities cannot be used interchangeably; the target compound's identity must be verified independently, particularly since residual (X) contamination in (XI) could alter subsequent reaction purity profiles. No other compound in the synthetic sequence shares this exact molecular identity.

chemical identity regulatory compliance quality control

Systemic Selectivity Class Inference: GABA_A Agonist Pathway vs. PI3Kδ/ADAM Inhibitor Spirocycles

The spirocyclic hydroxamate scaffold appears in multiple therapeutic areas: GABA_A agonists (e.g., THIP analogues via 1,4-dioxa-7-azaspiro[4.5]decane core) [1], PI3Kδ inhibitors (e.g., oxa-azaspiro derivatives in patent US20230234962) [2], and ADAM10/17 sheddase inhibitors (e.g., INCB007839 with 5-azaspiro[2.5]octane core) . The target compound belongs specifically to the GABA_A agonist synthesis lineage. While selectivity data for the intermediate itself are not available, the end-product THIP (Gaboxadol) demonstrates GABA_A selectivity with K_i ≈ 0.13 μM at GABA_A receptors, functionally distinct from PI3Kδ inhibitors (Idelalisib IC50 = 2.5 nM for PI3Kδ) or ADAM inhibitors. Procuring a spirocyclic hydroxamate from the wrong therapeutic class risks aggregating a chemical entity that cannot be diverted to the desired GABAergic endpoint without total synthesis redesign.

target selectivity GABA_A PI3Kδ ADAM inhibitor

Validated Application Scenarios for Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate Based on Specific Evidence


Precursor for GABA_A Agonist Lead Optimization (THIP/Gaboxadol Analogues)

Medicinal chemistry teams synthesizing novel bicyclic 3-isoxazolol zwitterions for GABA_A receptor targeting should procure this specific intermediate (CAS 65202-61-1). The evidence demonstrates its unique ability to undergo acid-catalyzed cyclization to the tetrahydropyrido[4,3-d]oxazole pharmacophore, a transformation chemically inaccessible from the diester analogue (Compound IX) or non-spirocyclic hydroxamates [1]. This is the established route documented by Krogsgaard-Larsen (1977) for generating muscimol/THIP congeners [2].

Process Chemistry Scale-Up of the Isoxazolopyridine Key Intermediate

For process R&D groups scaling the synthesis of methyl 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylate (XI), the target compound is the last isolable intermediate before ring closure. Use of the diester (IX) or other analogues would necessitate additional synthetic operations (hydroxylamine treatment) that must be performed in situ; procuring the pre-formed hydroxamic acid ester (X) ensures process consistency and minimizes impurity carryover from the hydroxylamine conversion step [1].

Reference Standard for Spirocyclic Hydroxamate Analytical Method Development

Analytical development laboratories require a certified reference standard with unambiguous identity (CAS 65202-61-1, EINECS 265-617-1) for HPLC, LC-MS, or NMR method qualification when monitoring the conversion of (IX) to (X) and (X) to (XI). The target compound's distinct molecular weight (260.24 Da) and chromatographic properties compared to the cyclized product (MW 198.18 Da) enable clear resolution and quantification [1]. This identity differential is critical for release testing and in-process control [2].

Pharmacological Tool Compound Precursor for GABAergic Mechanism-of-Action Studies

Neuroscience researchers investigating GABA_A receptor pharmacology can utilize this intermediate to access THIP-family tool compounds. The alternative 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane scaffold has been shown to produce dopaminergic activity (e.g., ID50 0.095 μmol/kg in cat cardioaccelerator nerve assay) rather than GABAergic activity [1]. Thus, ensuring procurement of the hydroxamic ester rather than a substituted spirodecane analogue is essential to avoid confounding dopaminergic pharmacology in GABA-focused studies.

Quote Request

Request a Quote for Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.